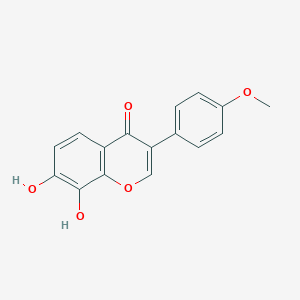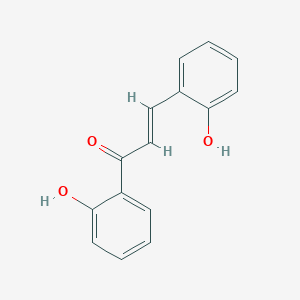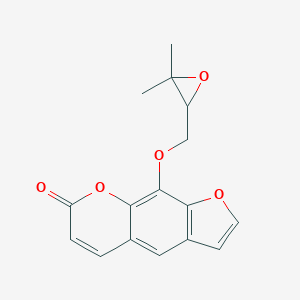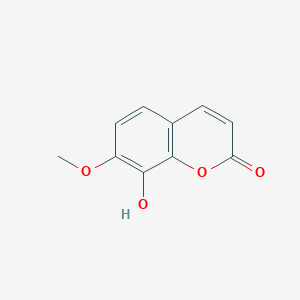
7,8-Dihydroxy-4'-methoxyisoflavone
Übersicht
Beschreibung
“7,8-Dihydroxy-4’-methoxyisoflavone” is a type of isoflavone . It has putative benefits in dietary cancer prophylaxis . It has also been found to inhibit fatty acid amide hydrolase and to act as an agonist of PPARgamma, a nuclear receptor that is a current pharmacological target for the treatment of diabetes type 2 . It acts as an antineoplastic agent .
Molecular Structure Analysis
The molecular formula of “7,8-Dihydroxy-4’-methoxyisoflavone” is C16H12O5 . The molecular weight is 284.27 g/mol . The IUPAC name is 5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one .
Wissenschaftliche Forschungsanwendungen
Neurogenesis and Antidepressant Effects : A study by Liu et al. (2010) found that a derivative of 7,8-Dihydroxyflavone exhibits potent antidepressant effects and promotes neurogenesis. This compound, identified as 4'-dimethylamino-7,8-dihydroxyflavone, shows higher TrkB agonistic activity than the lead compound and reveals more robust and longer TrkB activation effect in animals, which leads to potent antiapoptotic activity (Liu et al., 2010).
Metabolism in Human Subjects : Lecompte et al. (2014) investigated the metabolism of methoxyisoflavone, a related compound, in human subjects using UPLC-Q-TOF. The study identified various metabolites and pathways, contributing to a better understanding of methoxyisoflavone metabolism (Lecompte et al., 2014).
Synthesis of Isoflavones : Menezes et al. (2010) reported on the synthesis of 7,8-Methylenedioxy-4′-methoxyisoflavone from Indigofera Linnaei. This study provides insights into the methods of synthesizing such isoflavones, which is crucial for their applications in various fields (Menezes et al., 2010).
Antimicrobial and Antioxidant Properties : Erasto et al. (2004) discovered that compounds including 7,2'-dihydroxy-4'-methoxyisoflav-3-ene, isolated from the root wood of Bolusanthus speciosus, exhibit strong antimicrobial activity against various pathogens and also demonstrate radical scavenging properties (Erasto et al., 2004).
Anti-Tobacco Mosaic Virus Activities : Li et al. (2015) isolated new isoflavones, including 4′,8-dihydroxy-6,7-dimethoxyisoflavone, from Nicotiana tabacum leaves and evaluated their anti-tobacco mosaic virus activities. These compounds exhibited significant inhibition rates against the virus (Li et al., 2015).
Apoptosis in Osteosarcoma Cells : A study by Lu et al. (2015) demonstrated that 5,7-Dihydroxy-4′-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells, indicating potential for cancer treatment (Lu et al., 2015).
Pharmacological Activities of Acacetin : Research by Semwal et al. (2019) highlights Acacetin, a related compound, for its diverse pharmacological activities including neuroprotective, cardioprotective, anticancer, and anti-inflammatory properties. This comprehensive overview supports the therapeutic applications of similar compounds (Semwal et al., 2019).
Eigenschaften
IUPAC Name |
7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(14(12)18)6-7-13(17)15(16)19/h2-8,17,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXIJJURUIXRFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420499 | |
| Record name | Retusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroxy-4'-methoxyisoflavone | |
CAS RN |
37816-19-6 | |
| Record name | 7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37816-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7,8-Dihydroxy-4'-methoxyisoflavone's presence in Dalbergia retusa heartwood?
A1: 7,8-Dihydroxy-4'-methoxyisoflavone (retusin) is a naturally occurring isoflavone found in the heartwood of Dalbergia retusa []. While its specific role within the plant is not fully understood, isoflavones in plants are often associated with defense mechanisms against pathogens and herbivores. The presence of retusin and its related compound, 8-O-methylretusin, in Dalbergia retusa suggests a potential role in the plant's natural defense system []. Further research is needed to elucidate the specific ecological functions of retusin.
Q2: Can human enzymes metabolize isoflavones like 7,8-Dihydroxy-4'-methoxyisoflavone?
A2: While 7,8-Dihydroxy-4'-methoxyisoflavone itself was not directly tested, research indicates that human liver enzymes can metabolize structurally similar isoflavones. Studies demonstrate that human cytochrome P450 enzymes, particularly isoforms 1A2, 2E1, 2C91, 2C19, and 2D61, are involved in the 4'-O-demethylation of biochanin A to genistein []. This metabolic process is significant as it converts 4'-O-methylated isoflavones into more potent phytoestrogens. It's plausible that similar metabolic pathways involving human enzymes could exist for 7,8-Dihydroxy-4'-methoxyisoflavone, but further research is needed to confirm this.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















